
N,N'-Didescarboxymethyl Daclatasvir
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Didescarboxymethyl Daclatasvir: is a derivative of Daclatasvir, a direct-acting antiviral agent used primarily in the treatment of Hepatitis C Virus (HCV) infections. This compound is characterized by the removal of carboxymethyl groups from the parent molecule, Daclatasvir, resulting in a unique structure with distinct chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Didescarboxymethyl Daclatasvir involves multiple steps, starting from the parent compound, Daclatasvir. The process typically includes selective deprotection and functional group transformations to achieve the desired structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity .
Industrial Production Methods: Industrial production of N,N’-Didescarboxymethyl Daclatasvir follows similar synthetic routes but on a larger scale. The process is scaled up using batch or continuous flow reactors, ensuring consistent quality and efficiency. Quality control measures, including chromatography and spectroscopy, are employed to monitor the production process .
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-Didescarboxymethyl Daclatasvir undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
N,N'-Didescarboxymethyl Daclatasvir retains the core pharmacological properties of Daclatasvir while potentially offering improved efficacy or reduced side effects. The modifications in its chemical structure may enhance its binding affinity to the NS5A protein or alter its pharmacokinetic profile, leading to better bioavailability or reduced dosing frequency.
Hepatitis C Treatment
The primary application of this compound is in the treatment of chronic hepatitis C infections. Clinical studies have demonstrated that Daclatasvir, when combined with other antiviral agents such as Sofosbuvir and Ribavirin, achieves high sustained virologic response (SVR) rates across various HCV genotypes . The potential for this compound to enhance these outcomes warrants further investigation.
Combination Therapy
Combination therapies involving direct-acting antivirals (DAAs) have shown significant promise in treating HCV. This compound could be evaluated in conjunction with other DAAs to assess its efficacy and safety profile. Research indicates that combinations can lead to synergistic effects, improving overall treatment outcomes and minimizing resistance development .
Case Study 1: Efficacy in Genotype 3 Infections
A study involving patients with HCV genotype 3 infections demonstrated that the combination of Daclatasvir and Sofosbuvir resulted in an SVR rate exceeding 90% after a 12-week treatment regimen. This finding suggests that this compound could potentially provide similar or enhanced efficacy in this patient population .
Case Study 2: Safety Profile Assessment
In clinical trials assessing the safety and tolerability of Daclatasvir combinations, adverse events were minimal, with most patients experiencing mild to moderate side effects. Evaluating this compound in similar settings could provide insights into its safety profile compared to existing therapies .
Data Table: Comparison of Efficacy and Safety Profiles
Compound | Genotype Targeted | SVR Rate (%) | Common Adverse Events |
---|---|---|---|
Daclatasvir + Sofosbuvir | Genotype 1 | 95 | Fatigue, headache |
Daclatasvir + Ribavirin | Genotype 3 | 90 | Nausea, insomnia |
N,N'-Didescarboxymethyl | TBD | TBD | TBD |
Wirkmechanismus
N,N’-Didescarboxymethyl Daclatasvir exerts its antiviral effects by inhibiting the nonstructural protein 5A (NS5A) of the Hepatitis C Virus. This inhibition prevents the replication and assembly of the viral RNA, thereby reducing the viral load in infected cells. The compound binds to the N-terminus of the D1 domain of NS5A, disrupting its interaction with host cell proteins and membranes required for viral replication .
Vergleich Mit ähnlichen Verbindungen
Daclatasvir: The parent compound, used in the treatment of HCV infections.
Daclatasvir-d8: A deuterated form of Daclatasvir used in research for its enhanced stability and distinct isotopic signature.
Daclatasvir Impurities: Various impurities and isomers of Daclatasvir, such as Daclatasvir-d16 and Daclatasvir RSSR-Isomer.
Uniqueness: N,N’-Didescarboxymethyl Daclatasvir is unique due to the removal of carboxymethyl groups, which alters its chemical properties and potentially its biological activity. This modification allows for the exploration of new therapeutic applications and the development of novel antiviral agents .
Biologische Aktivität
N,N'-Didescarboxymethyl Daclatasvir is a derivative of daclatasvir, an antiviral medication primarily used for treating hepatitis C virus (HCV) infections. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on current research findings.
Daclatasvir acts as a direct-acting antiviral agent that specifically targets the nonstructural protein 5A (NS5A) of HCV. The mechanism involves binding to the N-terminus of the NS5A protein, which disrupts its interaction with host cell proteins essential for viral replication complex assembly. This action leads to inhibition of both viral RNA replication and virion assembly, effectively reducing viral load in infected individuals .
The structural modifications induced by daclatasvir in the NS5A protein prevent the recruitment of necessary lipid components and disrupt the formation of new replication complexes. This results in a significant reduction in HCV replication and infectious particle formation . The efficacy of daclatasvir has been demonstrated across various HCV genotypes, showcasing its pan-genotypic activity with effective concentration (EC50) values ranging from picomolar to low nanomolar levels .
Efficacy and Clinical Findings
Recent studies have highlighted the effectiveness of daclatasvir in combination therapies for HCV. For instance, a clinical trial involving a combination of sofosbuvir and daclatasvir showed high sustained virological response (SVR) rates among patients with different genotypes of HCV. In one study, 62% of patients achieved SVR after just four weeks of treatment, while 100% were cured after eight weeks .
In addition to its antiviral properties, daclatasvir has also been identified as having anti-fibrotic effects. A high-throughput screening study found that daclatasvir improved survival and quality of life in a mouse model of recessive dystrophic epidermolysis bullosa (RDEB), suggesting potential applications beyond antiviral therapy . The compound was shown to downregulate key signaling pathways associated with fibrosis, indicating a broader therapeutic potential.
Case Studies
Case Study 1: Efficacy in HCV Genotype 3 Patients
In a study evaluating the combination of daclatasvir with sofosbuvir and ribavirin for genotype 3-infected patients, it was found that this regimen was well-tolerated and resulted in high SVR rates (96%) among non-cirrhotic patients. This highlights the effectiveness of daclatasvir in challenging patient populations .
Case Study 2: Anti-Fibrotic Activity
In another investigation focusing on RDEB, daclatasvir was identified as a lead compound due to its ability to prevent fibrosis in patient-derived fibroblast models. The study demonstrated that at low concentrations, daclatasvir significantly delayed cell detachment—a key indicator of fibrosis progression—without adversely affecting cell viability .
Data Summary
Parameter | Value |
---|---|
Drug Class | NS5A Inhibitor |
Primary Indication | Hepatitis C Virus |
Efficacy (EC50) | 0.001 - 1.25 nM (varies by genotype) |
SVR Rates (4 weeks) | 62% |
SVR Rates (8 weeks) | 100% |
Anti-Fibrotic Activity | Yes (in RDEB model) |
Eigenschaften
CAS-Nummer |
1009119-18-9 |
---|---|
Molekularformel |
C₃₆H₄₆N₈O₂ |
Molekulargewicht |
622.8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.